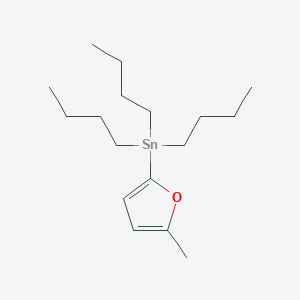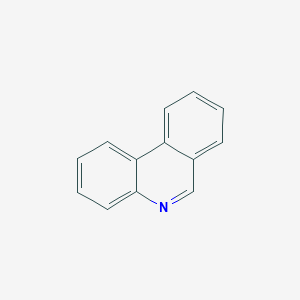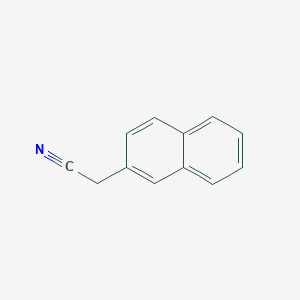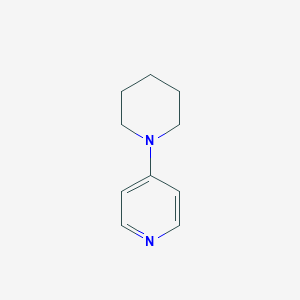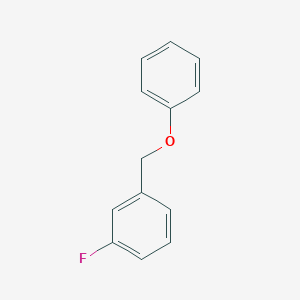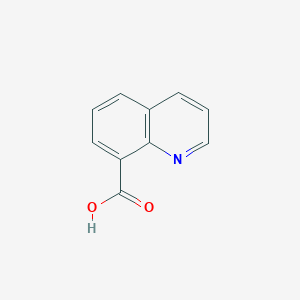
4-Phenyl-5-methyl-6-hydroxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-methyl-6-hydroxypyrimidine, also known as PMP, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a pyrimidine ring structure with a hydroxyl group and a phenyl and methyl substituent on the 4 and 5 positions, respectively. PMP has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 4-Phenyl-5-methyl-6-hydroxypyrimidine is not fully understood. However, it has been suggested that 4-Phenyl-5-methyl-6-hydroxypyrimidine may exert its effects by scavenging free radicals and reducing oxidative stress. 4-Phenyl-5-methyl-6-hydroxypyrimidine may also inhibit the production of pro-inflammatory cytokines and modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
4-Phenyl-5-methyl-6-hydroxypyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Phenyl-5-methyl-6-hydroxypyrimidine has antioxidant and anti-inflammatory properties. 4-Phenyl-5-methyl-6-hydroxypyrimidine has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 4-Phenyl-5-methyl-6-hydroxypyrimidine can reduce oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-Phenyl-5-methyl-6-hydroxypyrimidine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of science. However, 4-Phenyl-5-methyl-6-hydroxypyrimidine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 4-Phenyl-5-methyl-6-hydroxypyrimidine research. One direction is to study the potential applications of 4-Phenyl-5-methyl-6-hydroxypyrimidine in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 4-Phenyl-5-methyl-6-hydroxypyrimidine in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Phenyl-5-methyl-6-hydroxypyrimidine for therapeutic purposes.
合成法
4-Phenyl-5-methyl-6-hydroxypyrimidine can be synthesized using various methods, including the reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of sulfuric acid. Another method involves the reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of trifluoroacetic acid. 4-Phenyl-5-methyl-6-hydroxypyrimidine can also be synthesized using a one-pot reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of iodine.
科学的研究の応用
4-Phenyl-5-methyl-6-hydroxypyrimidine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 4-Phenyl-5-methyl-6-hydroxypyrimidine has been used as a building block for the synthesis of various compounds, including pyrimidine derivatives and heterocyclic compounds. In the field of biology, 4-Phenyl-5-methyl-6-hydroxypyrimidine has been studied for its potential applications as an antioxidant and anti-inflammatory agent. 4-Phenyl-5-methyl-6-hydroxypyrimidine has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
37898-32-1 |
|---|---|
製品名 |
4-Phenyl-5-methyl-6-hydroxypyrimidine |
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
5-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChIキー |
IYGHYUXIKOIFPX-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
SMILES |
CC1=C(N=CNC1=O)C2=CC=CC=C2 |
正規SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



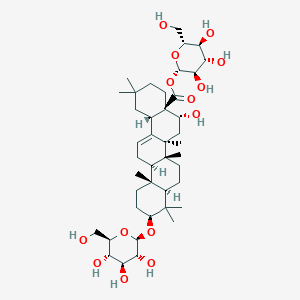

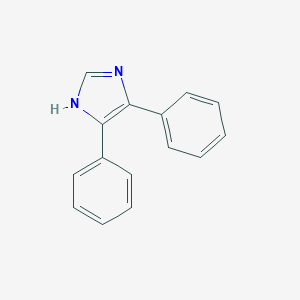
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
